molecular formula C16H15F3N4O2 B10912397 2-Amino-4-(1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10912397
M. Wt: 352.31 g/mol
InChI Key: LJHJPKMBZUWVRK-UHFFFAOYSA-N
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Description

2-AMINO-4-[1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a chromenyl cyanide moietyThe presence of the trifluoromethyl group often imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The chromenyl cyanide moiety is then synthesized and coupled with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-[1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-AMINO-4-[1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
  • 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
  • 4-Trifluoromethylpyrimidin-2(1H)-ones

Uniqueness

Compared to similar compounds, 2-AMINO-4-[1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of a pyrazole ring, a chromenyl cyanide moiety, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15F3N4O2

Molecular Weight

352.31 g/mol

IUPAC Name

2-amino-4-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C16H15F3N4O2/c1-2-23-14(16(17,18)19)9(7-22-23)12-8(6-20)15(21)25-11-5-3-4-10(24)13(11)12/h7,12H,2-5,21H2,1H3

InChI Key

LJHJPKMBZUWVRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)C(F)(F)F

Origin of Product

United States

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